molecular formula C20H22N6O2 B2424254 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide CAS No. 1049413-20-8

2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide

Cat. No. B2424254
CAS RN: 1049413-20-8
M. Wt: 378.436
InChI Key: JYDBTISQDWXPEI-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Compounds with structures similar to 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide have been used in the synthesis of highly functionalized tetrahydropyridines. For example, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Identification of Oxidative Degradates

Research has also focused on the identification of oxidative degradates of thrombin inhibitors, providing insights into the stability and degradation pathways of these compounds. Liquid chromatography/mass spectrometry techniques were used to identify reaction products from solutions of similar compounds, revealing the formation of oxidative degradates through the process of ring opening and elimination of carbon atoms from central pyrazinone rings (Y. Wu, X. Chen, L. Gier, O. Almarsson, D. Ostovic, A. Loper, 1999).

Transformations and Reactions Leading to Novel Heterocyclic Compounds

Further applications include the transformation of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives such as 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole derivatives. These transformations highlight the versatility of similar compounds in synthesizing diverse heterocyclic structures that are crucial in the development of pharmaceuticals and materials science (A. A. Harb, Abdel-Haleem M. Hesien, S. A. Metwally, M. H. Elnagdi, 1989).

properties

IUPAC Name

2-phenoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-15(28-17-7-3-2-4-8-17)20(27)23-13-12-22-18-9-10-19(26-25-18)24-16-6-5-11-21-14-16/h2-11,14-15H,12-13H2,1H3,(H,22,25)(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBTISQDWXPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCNC1=NN=C(C=C1)NC2=CN=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide

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